molecular formula C15H9ClN4 B11727116 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B11727116
M. Wt: 280.71 g/mol
InChI Key: IFLIVURBQWDTRS-UHFFFAOYSA-N
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Description

7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C15H9ClN4. It is known for its unique structure, which combines a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group and a carbonitrile group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli reaction, which can sometimes compete with the formation of pyrazolo[1,5-a]pyrimidines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition can lead to alterations in cell cycle progression and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is essential for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of a 4-chlorophenyl group and a carbonitrile group, which confer unique chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C15H9ClN4

Molecular Weight

280.71 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H

InChI Key

IFLIVURBQWDTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl

Origin of Product

United States

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